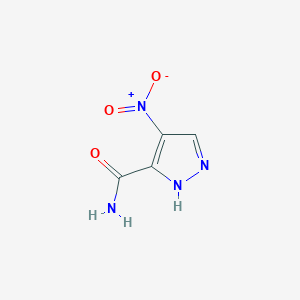![molecular formula C23H19F3N4O2 B2916353 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide CAS No. 1260949-86-7](/img/structure/B2916353.png)
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide" is a synthetic chemical entity with potential applications in various fields including chemistry, biology, medicine, and industry. Its unique structure combines elements that make it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The initial synthesis of the compound involves the preparation of the oxadiazole ring. Typically, this is achieved through a cyclization reaction starting from hydrazides and carboxylic acids under dehydrating conditions.
Pyrrole Integration: : The pyrrole ring is incorporated through a sequence of reactions starting from an appropriate pyrrole precursor, which is then linked to the oxadiazole core.
Formation of the Final Compound: : The final step involves the attachment of the N-[4-(trifluoromethyl)benzyl]acetamide moiety. This can be accomplished through an amidation reaction, often using coupling reagents such as EDC or DCC under mild conditions.
Industrial Production Methods
Industrial-scale synthesis requires optimization for yield and purity, often involving:
Flow Chemistry: : Using continuous flow reactors to improve reaction efficiency and scalability.
Purification: : Employing techniques such as recrystallization or chromatographic methods to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation reactions, particularly at the pyrrole and oxadiazole rings, often leading to ring-opening or functionalization.
Reduction: : Can be reduced under specific conditions, typically at the oxadiazole ring.
Substitution: : Undergoes substitution reactions, particularly nucleophilic substitutions at the oxadiazole or pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as m-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: : For nucleophilic substitution, reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Products vary depending on the reactions, including hydroxylated, aminated, or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
This compound has diverse applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in materials science.
Biology: : Investigated for its potential as a molecular probe or inhibitor in various biological pathways.
Medicine: : Explored for its therapeutic potential in treating diseases, particularly due to its unique ability to interact with specific biological targets.
Mécanisme D'action
The compound exerts its effects primarily through:
Molecular Targets: : Likely targets include enzymes or receptors where it can bind and modulate activity.
Pathways Involved: : Inhibition of specific signaling pathways or enzymes, leading to therapeutic effects in disease models.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this molecule is unique due to:
Structural Features: : The combination of the oxadiazole, pyrrole, and trifluoromethyl groups provides a distinctive set of chemical properties.
Reactivity: : Enhanced reactivity towards specific chemical transformations.
Applications: : Broader range of applications due to its unique structure and properties.
Similar Compounds
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-acetamide: : Lacks the N-[4-(trifluoromethyl)benzyl] group.
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-benzylacetamide: : Similar but without the trifluoromethyl group.
Propriétés
IUPAC Name |
2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c1-15-4-8-17(9-5-15)21-28-22(32-29-21)19-3-2-12-30(19)14-20(31)27-13-16-6-10-18(11-7-16)23(24,25)26/h2-12H,13-14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRUBQDHAXQMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-(4-methoxyphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2916270.png)
![N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2916271.png)



![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)
![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)
![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2916284.png)
![6-Chloro-1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2916286.png)

![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)
![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2916289.png)
![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)
![5,6-dimethyl-3-(2-oxo-2-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2916292.png)
